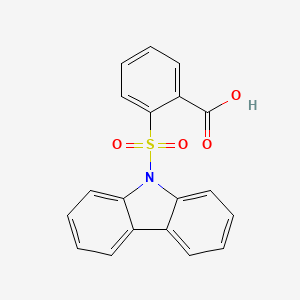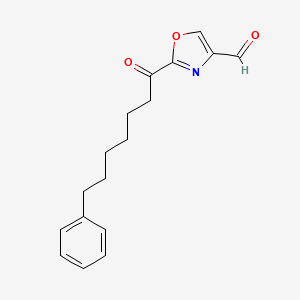
2-(7-Phenylheptanoyl)oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-phenylheptanoyl)oxazole-4-carbaldehyde is a small molecular compound with the chemical formula C17H19NO3The compound features an oxazole ring, a phenyl group, and a heptanoyl chain, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Phenylheptanoyl Group: The phenylheptanoyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the oxazole ring reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(7-phenylheptanoyl)oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, Lewis acids as catalysts.
Major Products
Oxidation: 2-(7-phenylheptanoyl)oxazole-4-carboxylic acid.
Reduction: 2-(7-phenylheptanoyl)oxazole-4-methanol.
Substitution: Nitrated or halogenated derivatives of the oxazole ring.
Scientific Research Applications
2-(7-phenylheptanoyl)oxazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of enzymes like fatty acid amide hydrolase, which plays a role in the metabolism of bioactive lipids.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit fatty acid amide hydrolase by binding to its active site, thereby preventing the hydrolysis of bioactive fatty acid amides. This inhibition can modulate signaling pathways involved in pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(7-phenylheptanoyl)oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbaldehyde group.
2-(7-phenylheptanoyl)oxazole-4-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.
Uniqueness
2-(7-phenylheptanoyl)oxazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical modifications, while its oxazole ring and phenylheptanoyl chain contribute to its potential as a bioactive molecule.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(7-phenylheptanoyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C17H19NO3/c19-12-15-13-21-17(18-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |
InChI Key |
CLWIISIKUDVYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10841064.png)
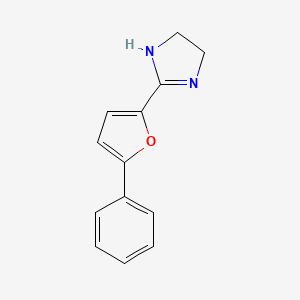
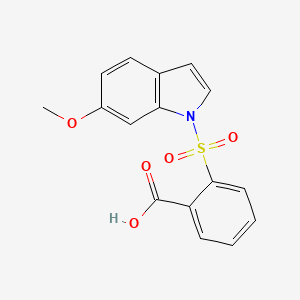
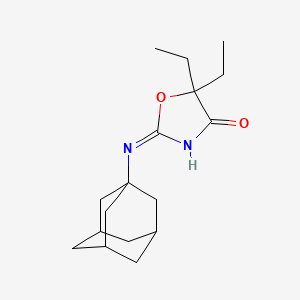
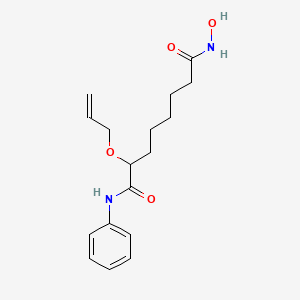
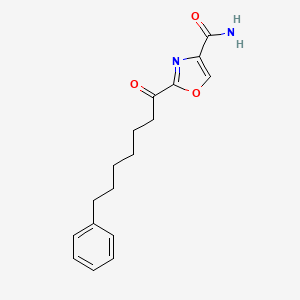

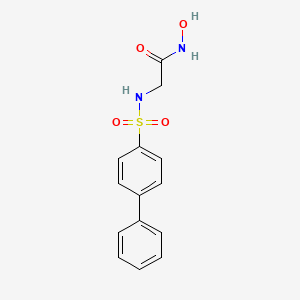


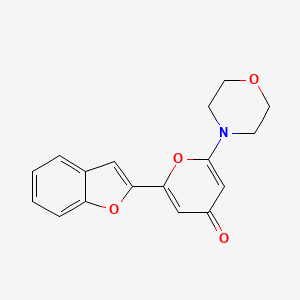
![2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10841133.png)
